4-bromo-8-methoxyisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

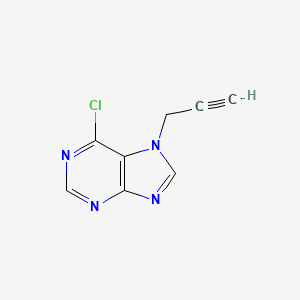

4-Bromo-8-methoxyisoquinoline is a halogenated heterocycle . It has the empirical formula C10H8BrNO and a molecular weight of 238.08 .

Molecular Structure Analysis

The molecular structure of 4-bromo-8-methoxyisoquinoline consists of a bromine atom and a methoxy group attached to an isoquinoline ring . The exact positions of these substituents on the ring can vary, leading to different isomers .Physical And Chemical Properties Analysis

4-Bromo-8-methoxyisoquinoline is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Synthesis Techniques and Structures

Synthesis of Bromoisoquinolines : The synthesis of bromo-7-methoxyisoquinoline was achieved using Jackson's modification of the Pomeranz-Fritsch ring synthesis. This process also yielded other complex compounds, suggesting a versatile use in synthetic organic chemistry (Armengol, Helliwell, & Joule, 2000).

Building Blocks for Antibiotics : Halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, are crucial in antimicrobial drug discovery. Their synthesis from readily available precursors demonstrates their potential in creating new antibiotics (Flagstad et al., 2014).

Reactions with Potassium Amide : Different isoquinolines with bromo and ethoxy substituents showed varying reactions when treated with potassium amide, indicating their reactivity and potential applications in organic reactions (Sanders, Dijk, & Hertog, 2010).

Medicinal Applications

Cytotoxic Evaluation of Aminoquinones : A study on the synthesis of various substituted isoquinolinequinones revealed their potential as cytotoxic agents against human tumor cell lines. This includes compounds derived from 4-methoxycarbonyl-3-methylisoquinolinequinone, indicating their application in cancer research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Synthesis of Bromophenols for Drug Development : Brominated 1,2,3,4-tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides highlight their significance in drug development, especially in the context of marine-derived natural products (Ma et al., 2007).

Chemical Reactions and Intermediates

Synthesis of Isoquinolinones : A method for synthesizing 4-substituted isoquinolinones was developed, showcasing the potential of 4-bromo-1(2H)-isoquinolinones as intermediates in complex organic syntheses (Sercel, Sanchez, & Showalter, 2007).

Rhodium-Catalyzed Synthesis : The formation of 4-bromo-1,2-dihydroisoquinolines through a rhodium-catalyzed process highlights their application in creating structurally complex organic molecules (He et al., 2016).

Synthesis of Methoxy‐indoloisoquinolines : The creation of methoxy‐indolo[2,1‐a]isoquinolines for cytostatic activity testing in various cancer cell lines indicates the potential medicinal applications of these compounds (Ambros, Angerer, & Wiegrebe, 1988).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-8-methoxyisoquinoline can be achieved through a multi-step process involving the bromination of isoquinoline followed by methoxylation of the resulting product.", "Starting Materials": [ "Isoquinoline", "Bromine", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is reacted with bromine in acetic acid to yield 4-bromoisoquinoline.", "Step 2: Methoxylation of 4-bromoisoquinoline", "4-bromoisoquinoline is reacted with sodium hydroxide and hydrogen peroxide to yield 4-bromo-8-hydroxyisoquinoline.", "Step 3: Methylation of 4-bromo-8-hydroxyisoquinoline", "4-bromo-8-hydroxyisoquinoline is reacted with methanol and sodium acetate to yield 4-bromo-8-methoxyisoquinoline." ] } | |

Numéro CAS |

1784377-21-4 |

Nom du produit |

4-bromo-8-methoxyisoquinoline |

Formule moléculaire |

C10H8BrNO |

Poids moléculaire |

238.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)